4-(Bromomethyl)benzil
Overview
Description
Synthesis Analysis
4-(Bromomethyl)benzil and related compounds have been synthesized through various methods. One approach involves the reaction of methyl 4-methylbenzoate with N-bromosuccinimide under optimized conditions, yielding a high product yield of 90.5% (Bi Yun-mei, 2012). Another method described the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene through the Wittig-Horner reaction, highlighting its photoluminescence properties (Liang Zuo-qi, 2015).
Molecular Structure Analysis
The molecular structure of 4-(Bromomethyl)benzil derivatives has been extensively studied. For instance, (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide was synthesized and its structure determined by X-ray diffraction, revealing significant intramolecular and intermolecular interactions (C. Arunagiri et al., 2018).
Chemical Reactions and Properties
Various chemical reactions involving 4-(Bromomethyl)benzil compounds have been explored. For example, rhodium-catalyzed synthesis of 4-Bromo-1,2-dihydroisoquinolines involves an intramolecular reaction of a benzyl bromide and an α-imino carbene, proposing a bromonium ylide as the key intermediate (Jun He et al., 2016).
Physical Properties Analysis
The physical properties, including crystal structures of bromo- and/or bromomethylsubstituted benzenes, have been detailed, showing variable packing motifs despite chemical similarities, which are critical in understanding the material's physical characteristics (P. Jones et al., 2012).
Chemical Properties Analysis
The chemical reactivity and properties of 4-(Bromomethyl)benzil derivatives, such as 4-bromo-3-(methoxymethoxy) benzoic acid, have been analyzed through DFT studies, providing insights into their reactivity descriptors, vibrational analysis, and potential as non-linear optical materials (S. Yadav et al., 2022).
Scientific Research Applications
1. Synthesis of 4-methoxymethylbenzoic acid
- Application Summary : 4-(Bromomethyl)benzil is used in the synthesis of 4-methoxymethylbenzoic acid .
- Methods of Application : The product obtained in the first step (4-bromomethylbenzoic acid) is not lachrymatory, unlike most benzyl halides. Most reactions involving NBS use carbon tetrachloride as a solvent, but in this work chlorobenzene was used instead .
- Results or Outcomes : 4-Bromomethylbenzoic acid can also be used to synthesize 4-vinylbenzoic acid .
2. Synthesis of Organic Compounds
- Application Summary : This compound finds extensive utility across diverse scientific research applications. It is employed in the synthesis of organic compounds .
- Methods of Application : It serves as a crucial reagent in various organic reactions, including the synthesis of 4-chlorobenzyl bromide and 4-iodobenzyl bromide .
- Results or Outcomes : The specific results or outcomes of these reactions are not provided in the source .
3. Synthesis of a 64Cu Radiolabelled Molecule
- Application Summary : (4-Bromomethylbenzyl)triphenylphosphonium bromide has been used as a precursor to synthesize a 64Cu radiolabelled molecule for potential cancer detection by positron emission tomography .
- Methods of Application : The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes : The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
The safety data sheet for a similar compound, “4-(Bromomethyl)benzaldehyde”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
properties
IUPAC Name |
1-[4-(bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO2/c16-10-11-6-8-13(9-7-11)15(18)14(17)12-4-2-1-3-5-12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELAVTMDKHSMOP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70939499 | |
Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Bromomethyl)benzil | |
CAS RN |
18189-19-0 | |
Record name | 1-[4-(Bromomethyl)phenyl]-2-phenyl-1,2-ethanedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18189-19-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (4-(Bromomethyl)phenyl)phenylethanedione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018189190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Bromomethyl)phenyl]-2-phenylethane-1,2-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70939499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(bromomethyl)phenyl]phenylethanedione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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